molecular formula C14H11BrN2O3S B2864404 2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 331459-57-5

2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B2864404
CAS No.: 331459-57-5
M. Wt: 367.22
InChI Key: ODBMXEBYOYGOQA-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C14H11BrN2O3S This compound is characterized by the presence of a bromophenyl group, a sulfanyl linkage, and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves the following steps:

    Formation of the bromophenyl sulfanyl intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate acylating agent to form the 4-bromophenyl sulfanyl intermediate.

    Coupling with nitrophenyl acetamide: The intermediate is then coupled with 3-nitrophenyl acetamide under suitable conditions, such as the presence of a base (e.g., triethylamine) and a coupling reagent (e.g., N,N’-dicyclohexylcarbodiimide).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide depends on its specific application. For instance, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide
  • 2-[(4-bromophenyl)sulfanyl]-N-(4-nitrophenyl)acetamide

Uniqueness

2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of the bromophenyl sulfanyl group also adds to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c15-10-4-6-13(7-5-10)21-9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBMXEBYOYGOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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